Cas no 869627-85-0 (3(R,S)-Hydroxy Desogestrel)

3(R,S)-Hydroxy Desogestrel is a synthetic progestin metabolite derived from Desogestrel, primarily used in pharmaceutical research and hormonal applications. Its key advantage lies in its structural similarity to active hormonal compounds, making it valuable for studying metabolic pathways and receptor interactions. The racemic mixture (R,S) allows for comprehensive analysis of stereochemical effects on biological activity. This compound serves as an intermediate in the synthesis of progestogenic agents, offering insights into the development of contraceptive and therapeutic formulations. Its well-characterized properties facilitate precise experimental reproducibility, supporting advancements in endocrinology and drug development. The compound is typically handled under controlled conditions due to its bioactive nature.
3(R,S)-Hydroxy Desogestrel structure
3(R,S)-Hydroxy Desogestrel structure
Product Name:3(R,S)-Hydroxy Desogestrel
CAS No:869627-85-0
MF:C22H30O2
MW:326.472406864166
CID:719062
PubChem ID:46781784
Update Time:2025-06-27

3(R,S)-Hydroxy Desogestrel Chemical and Physical Properties

Names and Identifiers

    • 18,19-Dinorpregn-4-en-20-yne-3,17-diol,13-ethyl-11-methylene-, (17a)- (9CI)
    • 3(R,S)-Hydroxy Desogestrel
    • (17a)-13-Ethyl-11-methylene-18,19-dinorpregn-4-en-20-yne-3,17-dio
    • (17a)-13-Ethyl-11-methylene-18,19-dinorpregn-4-en-20-yne-3,17-diol
    • 15beta-Hydroxydesogestrel
    • AKOS025295854
    • CHEBI:172555
    • (17alpha)-13-Ethyl-11-methylene-18,19-dinorpregn-4-en-20-yne-3,17-diol
    • 869627-85-0
    • (8S,10R,13S)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol
    • Inchi: 1S/C22H30O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,16-20,23-24H,3-4,6-11,13H2,1H3/t16?,17-,18-,19?,20?,21-,22?/m0/s1
    • InChI Key: ZMLDTNLDYRJTAZ-MTRZUGBVSA-N
    • SMILES: OC1(C#C)CCC2[C@@H]3CCC4=CC(CC[C@@H]4C3C(=C)C[C@@]21CC)O

Computed Properties

  • Exact Mass: 326.22500
  • Monoisotopic Mass: 326.225
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 638
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 40.5A^2

Experimental Properties

  • Density: 1.139
  • Boiling Point: 470.449°C at 760 mmHg
  • Flash Point: 210.624°C
  • Refractive Index: 1.582
  • PSA: 40.46000
  • LogP: 3.84050

3(R,S)-Hydroxy Desogestrel Pricemore >>

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Additional information on 3(R,S)-Hydroxy Desogestrel

3(R,S)-Hydroxy Desogestrel: A Comprehensive Overview

3(R,S)-Hydroxy Desogestrel (CAS No. 869627-85-0) is a significant compound in the field of pharmaceutical chemistry, particularly in the development of hormonal therapies. This compound is a derivative of desogestrel, a synthetic progestin widely used in contraceptive formulations. The hydroxy group introduced in the 3(R,S) position of the molecule confers unique pharmacokinetic and pharmacodynamic properties, making it a subject of extensive research in recent years.

The CAS No. 869627-85-0 designation uniquely identifies this compound within chemical databases, ensuring its accurate reference in scientific literature and regulatory filings. Recent studies have focused on understanding the bioavailability and metabolic pathways of 3(R,S)-Hydroxy Desogestrel, which are critical for optimizing its therapeutic applications. Researchers have employed advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to elucidate its pharmacokinetic profile in preclinical models.

One of the most promising applications of 3(R,S)-Hydroxy Desogestrel lies in its potential as a next-generation contraceptive agent. Unlike traditional progestins, this compound exhibits enhanced stability and reduced side effects, making it an attractive option for long-acting reversible contraception (LARC). Clinical trials have demonstrated that 3(R,S)-Hydroxy Desogestrel achieves effective suppression of ovulation with minimal systemic exposure, thereby minimizing adverse effects such as acne and weight gain.

Moreover, 3(R,S)-Hydroxy Desogestrel has shown potential in the treatment of hormone-dependent conditions such as endometriosis and uterine fibroids. Its selective action on progesterone receptors has been linked to reduced inflammation and improved symptom management in these conditions. Recent research has also explored its role in combination therapies for breast cancer, where its anti-proliferative effects on hormone-sensitive tumor cells have been documented.

The synthesis of 3(R,S)-Hydroxy Desogestrel involves a multi-step process that includes stereo-selective oxidation and purification steps to ensure high purity. Advanced manufacturing techniques, such as continuous flow chemistry, have been employed to improve yield and reduce production costs. These advancements have paved the way for large-scale production of this compound, making it more accessible for clinical use.

From a regulatory perspective, 3(R,S)-Hydroxy Desogestrel has undergone rigorous safety assessments by global health authorities. Studies conducted on its reproductive toxicity have shown no adverse effects on fetal development at therapeutic doses, which is a critical factor for its approval as a contraceptive agent. Additionally, long-term safety studies are ongoing to evaluate its impact on cardiovascular health and bone density.

In conclusion, 3(R,S)-Hydroxy Desogestrel (CAS No. 869627-85-0) represents a significant advancement in hormonal therapy with broad applications in reproductive health and oncology. Its unique pharmacological properties, combined with cutting-edge manufacturing techniques, position it as a key player in the development of next-generation hormonal treatments. As research continues to uncover its full potential, this compound is poised to make a substantial impact on patient care worldwide.

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